Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate

Description

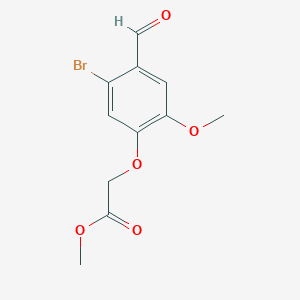

Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate is a brominated aromatic ester with a formyl substituent, methoxy group, and acetate moiety. Its structure features a phenoxy ring substituted at the 2-, 4-, and 5-positions with methoxy, formyl, and bromine groups, respectively, linked to a methyl ester. This compound is of interest in medicinal chemistry and materials science due to its reactive functional groups, which enable further derivatization (e.g., the formyl group can participate in condensation reactions) .

Properties

IUPAC Name |

methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO5/c1-15-9-3-7(5-13)8(12)4-10(9)17-6-11(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZITALDYCWPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate typically involves the reaction of 5-bromo-4-formyl-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research involving this compound includes the development of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

- Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate: Replacing the methyl ester with an ethyl group increases hydrophobicity and may alter metabolic stability.

- Ethyl (5-formyl-2-methoxyphenoxy)acetate: Lacks the bromine at the 5-position, reducing molecular weight and halide-related reactivity.

Variations in Substituent Positions and Types

- Methyl 2-(5-bromo-2-hydroxyphenyl)acetate : Substitutes the formyl and methoxy groups with a hydroxyl group. The hydroxyl increases acidity (pKa ~10) and hydrogen-bonding capacity, making it more polar than the target compound. Similarity score: 0.91 .

- Methyl 2-bromo-2-(4-methoxyphenyl)acetate : Features a bromine on the acetate chain rather than the aromatic ring. This alters electronic effects, as the bromine’s inductive effect directly impacts the ester’s reactivity. Synthesized via N-bromosuccinimide (NBS) and AIBN, a common bromination method .

- Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate: Introduces a chlorophenoxy group and bromomethyl substituent. The chlorine enhances electrophilicity, while the bromomethyl group offers a site for nucleophilic substitution, differing from the target compound’s formyl-directed reactivity .

Functional Group Additions or Replacements

- This modification is critical in prodrug designs where amine protonation affects solubility .

- Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate : Incorporates a sulfinyl group and benzofuran ring. The sulfinyl group increases polarity and chiral complexity, while the fused ring system enhances rigidity, impacting binding affinity in drug-receptor interactions .

Key Data Table: Structural and Functional Comparisons

Biological Activity

Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate, with the CAS number 428847-31-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenolic structure with an aldehyde and methoxy substituent. Its molecular formula is C12H12BrO4, and it has a molecular weight of approximately 303.13 g/mol. The presence of the bromine atom and methoxy group contributes to its unique reactivity and biological profile.

The mechanism of action for this compound is primarily attributed to its interaction with various biological targets such as enzymes, receptors, and signaling pathways. The bromine atom can enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This may lead to modulation of key pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound inhibits the growth of several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values ranged from 10 to 20 µM, suggesting moderate potency compared to standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Studies

- Study on HepG2 Cells : A detailed investigation involving HepG2 cells revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties demonstrated that the compound effectively disrupted the cell wall integrity of Gram-positive bacteria, leading to cell lysis. This was attributed to the compound's ability to intercalate into bacterial membranes.

Structural Activity Relationship (SAR)

Research into the structural activity relationship has shown that modifications on the phenolic ring significantly affect biological activity. For instance, substituents at the para position relative to the methoxy group enhance anticancer efficacy, while ortho substitutions tend to reduce potency.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in drug formulation.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing Methyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate?

Methodological Answer:

The synthesis typically involves bromination, formylation, and esterification steps. A regioselective bromination protocol (e.g., using bromine in acetic acid) can be applied to a precursor like 4-methoxy-2-hydroxyphenylacetic acid, followed by formylation via Vilsmeier-Haack conditions. Esterification with methanol under acidic catalysis (e.g., H₂SO₄) completes the process. Key parameters include temperature control (0–25°C for bromination, reflux for formylation) and stoichiometric ratios (1:1.1 for bromine:precursor). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Basic Question: How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

Methodological Answer:

For ¹H NMR , use deuterated chloroform (CDCl₃) to resolve aromatic protons (δ 7.5–8.5 ppm for bromo and formyl substituents) and methoxy/acetate groups (δ 3.8–4.3 ppm). ¹³C NMR should confirm the formyl carbon (δ ~190 ppm) and ester carbonyl (δ ~170 ppm). IR spectroscopy must validate the formyl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities. Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Question: How can crystallographic data (e.g., SHELXL refinement) resolve discrepancies between spectroscopic and structural analyses?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides unambiguous structural confirmation. For example, anisotropic displacement parameters refine the positions of bromine and formyl groups, resolving ambiguities in NMR assignments (e.g., overlapping aromatic proton signals). Use the OLEX2 interface for SHELXL to model hydrogen bonding (e.g., R₂²(8) motifs) and validate molecular packing. Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomers), which can be addressed via temperature-dependent NMR or DFT calculations .

Advanced Question: What strategies mitigate challenges in regioselective functionalization of the aromatic ring during synthesis?

Methodological Answer:

Regioselectivity is influenced by directing groups (e.g., methoxy at C2 directs bromination to C5) and solvent polarity. For formylation at C4, use bulky Lewis acids (e.g., AlCl₃) to prevent over-substitution. Monitor reaction progress via TLC (silica GF254, UV detection). If competing substituents emerge, employ orthogonal protecting groups (e.g., silyl ethers for hydroxyl protection during bromination) .

Basic Question: What purification methods are most effective for isolating high-purity this compound?

Methodological Answer:

After synthesis, perform liquid-liquid extraction (dichloromethane/water) to remove acidic byproducts. Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification. Final recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals (>99% by HPLC). Validate purity via melting point analysis (mp ~120–125°C) and GC-MS to detect residual solvents .

Advanced Question: How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites (e.g., formyl group reactivity) and optimize molecular geometry. For biological studies, molecular docking (AutoDock Vina) models interactions with target proteins (e.g., enzymes or receptors). Validate predictions with experimental data (e.g., IC₅₀ assays). Address discrepancies by refining force fields or incorporating solvation models .

Advanced Question: How should researchers handle contradictory data between batch syntheses (e.g., varying yields or byproducts)?

Methodological Answer:

Systematically vary reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) to identify critical factors. Analyze byproducts via LC-MS or MALDI-TOF. For example, trace oxidation of the formyl group to carboxylic acid can occur under prolonged reflux; mitigate this by inert atmosphere (N₂) and controlled heating. Document batch records with raw data (e.g., NMR spectra, chromatograms) for reproducibility .

Basic Question: What safety protocols are essential when handling this compound’s reactive intermediates (e.g., brominating agents)?

Methodological Answer:

Bromine and acetic acid mixtures require fume hood use, PPE (nitrile gloves, goggles), and neutralization protocols (sodium thiosulfate for bromine spills). Store intermediates at -20°C in amber vials to prevent degradation. Waste must be segregated (halogenated/organic) and processed via licensed disposal facilities. Refer to SDS documentation for spill response and first aid .

Advanced Question: How can hydrogen-bonding motifs in the crystal structure inform solubility or co-crystal design?

Methodological Answer:

SC-XRD reveals hydrogen-bonding patterns (e.g., carboxylic acid dimers or C–H···O interactions). Use Mercury software to analyze packing diagrams and identify potential co-formers (e.g., nicotinamide for solubility enhancement). Solubility parameters (Hansen solubility spheres) can be calculated from crystal lattice energy to guide solvent selection .

Advanced Question: What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

The bromine substituent facilitates Suzuki-Miyaura couplings, but the formyl group may deactivate palladium catalysts. Use orthogonal protection (e.g., acetals for formyl) during coupling. Monitor reaction progress via in situ IR to detect intermediate oxidative addition complexes. DFT studies can model transition states and identify rate-limiting steps (e.g., transmetallation barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.